Pentadecane, 7-isocyanato-4,12-dimethyl-
Description
Pentadecane, 7-isocyanato-4,12-dimethyl- (CAS No. [320339-54-6]) is a branched alkane derivative functionalized with an isocyanate (-NCO) group at the 7th carbon and methyl (-CH₃) substituents at the 4th and 12th positions. Isocyanates are highly reactive compounds widely used in polymer synthesis, particularly in polyurethane production, adhesives, and coatings .
Properties
CAS No. |
320339-54-6 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
7-isocyanato-4,12-dimethylpentadecane |
InChI |
InChI=1S/C18H35NO/c1-5-9-16(3)11-7-8-12-18(19-15-20)14-13-17(4)10-6-2/h16-18H,5-14H2,1-4H3 |
InChI Key |
SLBFKXKJCPQZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCC(CCC(C)CCC)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecane, 7-isocyanato-4,12-dimethyl- typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method is the reaction of 7-amino-4,12-dimethylpentadecane with phosgene under controlled conditions to yield the desired isocyanate compound .
Industrial Production Methods
In an industrial setting, the production of Pentadecane, 7-isocyanato-4,12-dimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentadecane, 7-isocyanato-4,12-dimethyl- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas, respectively.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
Pentadecane, 7-isocyanato-4,12-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentadecane, 7-isocyanato-4,12-dimethyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares pentadecane, 7-isocyanato-4,12-dimethyl- with structurally related isocyanates and branched alkanes:
Key Observations:
- Reactivity: The diisocyanate ([112656-81-2]) is more reactive due to two -NCO groups, enabling crosslinking in polymers. The target compound’s single -NCO group limits its utility to monofunctional reactions.
- Branching Effects: Methyl substituents in the target compound may reduce solubility in polar solvents compared to linear analogs like pentadecyl isocyanate .
- Biological Context: Branched hydrocarbons like pentadecane, 8-hexyl- (found in insect venom apparatus) highlight structural parallels but differ functionally due to the absence of reactive groups .
Physical and Chemical Properties
- Volatility: Linear alkanes (e.g., pentadecane) are common volatile compounds in seafood, with high flavor thresholds . The isocyanate group and methyl branching in the target compound likely reduce volatility due to increased molecular weight and steric hindrance.
- Analytical Challenges: Linear alkanes like pentadecane are prone to misidentification in GC-MS due to fragmentation similarities . The -NCO group in the target compound may aid differentiation via unique spectral signatures, though methyl branching could complicate interpretation without advanced techniques (e.g., GC×GC/EI TOF).
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